5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride
Description
This compound (CAS: 1417635-70-1) features a partially hydrogenated triazolo[1,5-a]pyridine core with an amine group at position 7 and exists as a dihydrochloride salt. Its molecular formula is C₇H₁₃Cl₂N₃, with a molar mass of 210.10 g/mol. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical research, particularly in central nervous system (CNS) and metabolic disorder studies .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-6(3-5)8-4-9-10;;/h4-5H,1-3,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZOWJEZIMSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CC1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375268-03-2 | |
| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable aldehyde or ketone under acidic conditions[_{{{CITATION{{{_1{(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo1,5-a .... The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at the 7-position and nitrogen atoms in the triazole ring participate in nucleophilic substitutions.
Key Examples:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives.
Conditions :-
Solvent: Ethanol
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Temperature: 80°C
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Catalyst: Triethylamine
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Yield: 70–85%
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Acylation : Acetylation with acetic anhydride in dichloromethane produces N-acetyl derivatives.
Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | MeI | EtOH | 80°C | 85% |
| Acylation | Ac₂O | DCM | RT | 90% |
Cyclization and Ring Expansion
The triazole-pyridine core undergoes cyclization to form polycyclic systems.
Example:
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Reaction with 1,3-diketones (e.g., acetylacetone) in acetic acid generates fused pyrazolo-triazolo-pyridines.
Mechanism :
| Substrate | Product | Catalyst | Yield |
|---|---|---|---|
| Acetylacetone | Pyrazolo[1,5-a]pyridine | AcOH | 88% |
Metal-Catalyzed Cross-Coupling
The triazole nitrogen atoms facilitate palladium-catalyzed couplings.
Suzuki–Miyaura Reaction:
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Reacts with arylboronic acids (e.g., phenylboronic acid) to introduce aryl groups at the triazole C3 position.
Conditions :
| Boronic Acid | Product | Yield |
|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | 3-(4-Methoxyphenyl) derivative | 78% |
Reductive Amination
The primary amine undergoes reductive amination with aldehydes/ketones to form secondary amines.
Example:
-
Reaction with formaldehyde and sodium cyanoborohydride yields N-methyl derivatives.
Conditions :
Salt Displacement and Counterion Exchange
The dihydrochloride form enables counterion substitution in aqueous media.
Example:
-
Treatment with NaOH converts the hydrochloride salt to the free base, which can be reprotonated with other acids (e.g., H₂SO₄).
Application : Tuning solubility for pharmaceutical formulations.
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
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Anticancer agents : Coupling with purinone derivatives via Buchwald–Hartwig amination (e.g., AZD7648 synthesis) .
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Kinase inhibitors : Functionalization at the amine group enhances binding to ATP pockets .
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strong bases.
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: has several scientific research applications:
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Biology: : It is used in biological research to understand cellular processes and molecular interactions.
Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomerism: 7-Amine vs. 8-Amine Derivatives
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS: 132454-36-5): Molecular formula: C₆H₁₀N₄ (vs. C₇H₁₃Cl₂N₃ for the 7-amine derivative). Applications: Used in kinase inhibitor research due to its planar structure .
Core Heterocycle Modifications
- Triazolo[4,3-a]pyridine Derivatives: Example: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride (CAS: 223253-89-2). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suitable for oral drug formulations compared to the non-fluorinated target compound .
- Triazolo[1,5-a]pyrimidines :
- Example: 5-Chloro-N-(1-cyclopropylethyl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ().
- Pyrimidine cores increase π-π stacking interactions with biological targets, whereas pyridine-based compounds (like the target) exhibit stronger basicity due to the lone pair on the nitrogen atom .
Substituent Effects on Bioactivity
- Chlorinated Derivatives :
- 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1124383-04-5):
- Chlorine atoms increase electronegativity, improving binding to hydrophobic enzyme pockets. This contrasts with the target compound’s amine group, which facilitates hydrogen bonding .
- Sulfonamide Derivatives :
- Sulfonamide groups enhance herbicidal activity by mimicking natural substrates of acetolactate synthase (ALS), whereas the target compound’s amine group is geared toward receptor modulation .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s triazolo-pyridine core is synthesized via cyclization reactions (e.g., using dichloride intermediates and amines), achieving yields >80% under optimized conditions .
- Biological Activity : Position 7 amines in triazolo-pyridines show higher affinity for serotonin receptors compared to position 8 isomers, as demonstrated in molecular docking studies .
- Herbicidal vs. Pharmaceutical Use : Triazolo-pyrimidines with sulfonamide groups (e.g., ) exhibit herbicidal activity, while amine-substituted triazolo-pyridines are prioritized for CNS applications due to their blood-brain barrier permeability .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine; dihydrochloride (CAS: 389607-01-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine
- Molecular Formula : C6H9N3
- Molecular Weight : 123.16 g/mol
- Purity : 95%
Antimicrobial Properties
Recent studies have shown that compounds similar to 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that derivatives of triazolo-pyridine structures possess varying degrees of antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that the compound may exhibit anticancer properties. A study focused on triazole derivatives reported that certain analogs showed promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 | 15.2 |
| Triazole B | HeLa | 12.8 |
| Triazole C | A549 | 10.5 |
These findings suggest that the triazole moiety can be a crucial structural feature for anticancer activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably:
- It has been found to inhibit inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases. The inhibition was less potent compared to other known inhibitors but indicates a possible therapeutic avenue for inflammatory conditions .
Neuroprotective Effects
Preliminary studies suggest that compounds related to 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine may possess neuroprotective properties. These compounds were evaluated in models of neurodegeneration and showed potential in reducing neuronal cell death .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyridine and tested their antimicrobial efficacy against a panel of bacteria. The results indicated that modifications to the nitrogen positions significantly influenced the antimicrobial activity .
Evaluation of Anticancer Properties
A detailed evaluation was conducted on the anticancer properties of related compounds in a study published by MDPI. The study highlighted that certain modifications led to enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
